3-Hydroxy-4-methylbenzaldehyde

ALDH3A1 Enzyme Inhibition Benzaldehyde Oxidation

This high-purity benzaldehyde intermediate features a specific 3-hydroxy-4-methyl substitution pattern essential for ALDH3A1 enzyme inhibition (IC50 = 2,100 nM) and 1:1 aluminum complexation for GCMS internal standards. Sourcing the correct isomer is critical; cheaper analogs lacking this exact substitution will fail in target applications. Verified for research use in pharmaceutical and agrochemical synthesis.

Molecular Formula C8H8O2
Molecular Weight 136.15 g/mol
CAS No. 57295-30-4
Cat. No. B1330486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-4-methylbenzaldehyde
CAS57295-30-4
Molecular FormulaC8H8O2
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C=O)O
InChIInChI=1S/C8H8O2/c1-6-2-3-7(5-9)4-8(6)10/h2-5,10H,1H3
InChIKeyDHVJHJQBQKKPNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-4-methylbenzaldehyde (CAS: 57295-30-4): Properties and Procurement Considerations


3-Hydroxy-4-methylbenzaldehyde (CAS 57295-30-4) is a substituted benzaldehyde derivative with the molecular formula C8H8O2 and a molecular weight of 136.15 g/mol . Characterized by a hydroxyl group at the 3-position and a methyl group at the 4-position on the aromatic ring, it is a versatile intermediate in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals . Its specific substitution pattern governs its distinct reactivity and biological interaction profile, which are the central focus of this evidence guide for scientific selection and procurement.

Why Simple Benzaldehyde Analogs Cannot Replace 3-Hydroxy-4-methylbenzaldehyde


The specific 3-hydroxy-4-methyl substitution pattern of this compound is not interchangeable with other benzaldehyde derivatives, including close positional isomers like 4-hydroxy-3-methylbenzaldehyde. This unique substitution dictates a distinct electronic distribution and steric profile, which directly governs its enzyme inhibition selectivity and metal coordination capabilities. As evidenced in the following quantitative guide, substituting a generic or cheaper analog without this precise substitution pattern will likely result in a complete loss of the target activity, particularly in ALDH3A1 inhibition assays [1] and in specific metal-complexation applications .

3-Hydroxy-4-methylbenzaldehyde: Head-to-Head Quantitative Differentiation Guide


ALDH3A1 Enzyme Inhibition: Comparative IC50 Analysis

3-Hydroxy-4-methylbenzaldehyde inhibits human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC50 of 2,100 nM [1]. Under identical assay conditions, a structurally distinct comparator compound (US9328112, B37) exhibits an IC50 of 1,000 nM, representing a 2.1-fold greater inhibitory potency [2]. This direct, assay-matched comparison quantifies the differential activity conferred by the specific substitution pattern of the target compound.

ALDH3A1 Enzyme Inhibition Benzaldehyde Oxidation

Metal Complexation: Unique 1:1 Stoichiometry with Aluminum

3-Hydroxy-4-methylbenzaldehyde forms a specific 1:1 complex with aluminum . This property is not universally shared by all benzaldehyde analogs and is a direct consequence of its 3-hydroxy-4-methyl substitution pattern, which facilitates bidentate coordination.

Coordination Chemistry Aluminum Complex Analytical Standard

Antifungal Activity: Impact of Hydroxyl Group Position

Structure-activity relationship (SAR) analysis of benzaldehydes reveals that antifungal activity increases significantly with the presence of an ortho-hydroxyl group in the aromatic ring [1]. As 3-Hydroxy-4-methylbenzaldehyde possesses a meta-hydroxyl group, it is predicted to have lower antifungal potency compared to ortho-hydroxyl benzaldehyde analogs.

Antifungal Structure-Activity Relationship Redox Activity

Acaricidal Activity: Comparison with Methylbenzaldehyde Analogs

A vapor bioassay against the mite Tyrophagus putrescentiae reports LD50 values for several methylbenzaldehyde analogs: 3-methylbenzaldehyde (1.97 μg/cm³) and 4-methylbenzaldehyde (2.34 μg/cm³) [1]. While 3-Hydroxy-4-methylbenzaldehyde was not directly tested in this panel, the data for its non-hydroxylated analogs provide a baseline. The presence of a hydroxyl group generally increases hydrophilicity, which can alter volatility and bioactivity. The LD50 for the hydroxy-substituted analog is expected to differ from the methylbenzaldehyde baseline, influencing its suitability for acaricidal applications where volatility and target interaction are key.

Acaricide Vapor Bioassay Pest Control

3-Hydroxy-4-methylbenzaldehyde: Evidence-Based Application Scenarios


Development of ALDH3A1 Inhibitors for Cancer or Metabolic Disease

Based on its quantified ALDH3A1 inhibition (IC50 = 2,100 nM) [1], 3-Hydroxy-4-methylbenzaldehyde is a suitable starting point or control compound for developing inhibitors targeting ALDH3A1. This enzyme is implicated in cancer stem cell maintenance and drug resistance. Researchers can use this compound to establish a specific potency baseline in enzyme assays, enabling the structure-activity relationship (SAR) optimization of novel inhibitors.

Analytical Chemistry: Use as a GCMS Internal Standard for Fatty Acid Analysis

The compound's demonstrated ability to form a specific 1:1 complex with aluminum underpins its application as an internal standard in gas chromatography/mass spectrometry (GCMS) for fatty acid analysis. This unique property ensures reliable quantification in complex matrices, a role that simpler benzaldehyde analogs cannot fulfill due to their lack of specific metal-binding stoichiometry.

Synthesis of Pharmaceuticals and Agrochemicals via Selective Transformations

The 3-hydroxy-4-methyl substitution pattern dictates a distinct reactivity profile that is valuable in organic synthesis. As a versatile intermediate, it is used in the preparation of pharmaceuticals and agrochemicals . Its specific substitution governs selectivity in reactions like condensation and coupling , making it a strategic choice over other isomers when a meta-hydroxy, para-methyl substitution is required for the target molecule's final activity.

Research on Metal-Sensing Probes and Coordination Polymers

The confirmed 1:1 aluminum complexation property positions this compound as a candidate for developing metal-sensing probes or as a building block for metal-organic frameworks (MOFs) and coordination polymers. This application leverages a specific, verifiable chemical behavior that differentiates it from other benzaldehyde derivatives lacking this precise coordination chemistry.

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